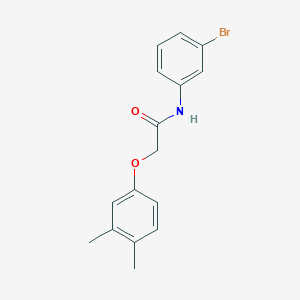![molecular formula C18H32N6O2 B5536856 N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide often involves multi-step reactions, starting from simpler building blocks. For example, a practical synthesis approach for related compounds involves initial esterification followed by intramolecular reactions and further functionalization through reactions such as the Suzuki–Miyaura coupling. This process can be optimized to improve yields and purity, as demonstrated in the synthesis of orally active CCR5 antagonists (Ikemoto et al., 2005).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography, Hirshfeld, and DFT calculations, provide detailed insights into the configuration, intermolecular interactions, and electronic properties of compounds. For related triazine derivatives incorporating pyrazole/piperidine/aniline moieties, studies reveal dominant interactions like H...H, N...H, and H...C contacts, which are crucial for understanding the compound's stability and reactivity (Shawish et al., 2021).
Chemical Reactions and Properties
Compounds with similar structural features exhibit a range of chemical behaviors, including reactions with thiourea leading to unexpected rearrangements and the formation of new heterocyclic structures. These reactions often involve complex mechanisms such as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by specific functional group transformations (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. Analysis of related compounds provides insights into how molecular packing, dominated by specific intermolecular interactions, affects these properties.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are key to understanding the utility of these compounds in synthesis and potential applications. For instance, aminals of the oxazole series demonstrate how substituents affect their reactivity and the types of products formed under hydrolysis or condensation reactions (Vyzhdak et al., 2005).
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, involving similar synthetic methods, demonstrated potent cytotoxic effects against various cancer cell lines, indicating a potential area of research for cancer treatment applications (Deady et al., 2003).
Antimicrobial and Antioxidant Activities : Compounds incorporating dimethylamino groups and synthesized through related chemical reactions have shown moderate effects against bacterial and fungal species, suggesting another application in developing antimicrobial agents (Abdel‐Aziz et al., 2008).
Synthetic Methods for Heterocyclic Compounds : The heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines synthesis, involving tetrahydro-2H-pyran and piperidine rings, provides a foundation for synthesizing heterocyclic α-amino acids, highlighting the compound's relevance in synthetic organic chemistry (Strässler et al., 1997).
Antitumor and Antioxidant Syntheses : The synthesis of cyanoacetamide derivatives and their evaluation for antitumor and antioxidant activities demonstrate the potential of structurally related compounds in pharmacological applications, particularly in cancer therapy and oxidative stress management (Bialy & Gouda, 2011).
特性
IUPAC Name |
N-[[4-(dimethylamino)oxan-4-yl]methyl]-1-(2-piperidin-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O2/c1-23(2)18(7-11-26-12-8-18)14-20-17(25)16-13-24(22-21-16)10-6-15-5-3-4-9-19-15/h13,15,19H,3-12,14H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMCRIOAPXRZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)CNC(=O)C2=CN(N=N2)CCC3CCCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)
![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)
![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)